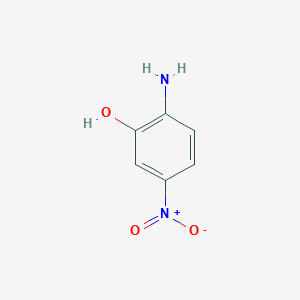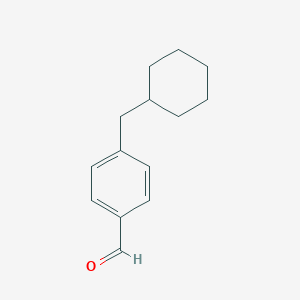
4-(Cyclohexylmethyl)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Cyclohexylmethyl)benzaldehyde is a chemical compound that is commonly used in scientific research. It is a white crystalline solid that has a strong odor and is soluble in organic solvents. This compound is used in a variety of applications, including the synthesis of other chemicals, as well as in biochemical and physiological studies.
Mechanism Of Action
The mechanism of action of 4-(Cyclohexylmethyl)benzaldehyde is not well understood. However, it is believed to act as an inhibitor of certain enzymes, which can affect a variety of biochemical and physiological processes.
Biochemical And Physiological Effects
The biochemical and physiological effects of 4-(Cyclohexylmethyl)benzaldehyde are not well documented. However, it is believed to have an impact on various cellular processes, including metabolism and cellular signaling.
Advantages And Limitations For Lab Experiments
One advantage of using 4-(Cyclohexylmethyl)benzaldehyde in lab experiments is its high purity and stability. However, one limitation is that it can be difficult to obtain in large quantities, which can limit its use in certain experiments.
Future Directions
There are many potential future directions for research involving 4-(Cyclohexylmethyl)benzaldehyde. One potential direction is to investigate its potential as a therapeutic agent for various diseases. Another potential direction is to further investigate its mechanism of action, which could lead to the development of new drugs and therapies. Additionally, research could be conducted to explore its potential use in other scientific applications, such as in materials science and nanotechnology.
Conclusion:
4-(Cyclohexylmethyl)benzaldehyde is a versatile chemical compound that has a wide range of scientific research applications. Its synthesis method, mechanism of action, and biochemical and physiological effects are not well understood, but it has the potential to be a valuable tool in scientific research. Further research is needed to fully understand its potential uses and limitations.
Synthesis Methods
The synthesis of 4-(Cyclohexylmethyl)benzaldehyde can be achieved through a variety of methods. One common method involves the reaction of cyclohexylmethyl bromide with benzaldehyde in the presence of a base such as potassium carbonate. Another method involves the reduction of 4-(Cyclohexylmethyl)benzoyl chloride using a reducing agent such as lithium aluminum hydride.
Scientific Research Applications
4-(Cyclohexylmethyl)benzaldehyde is used in a variety of scientific research applications. One common application is in the synthesis of other chemicals, such as pharmaceuticals. It is also used in biochemical and physiological studies, where it is used to investigate the mechanisms of action of various compounds.
properties
CAS RN |
1205682-08-1 |
|---|---|
Product Name |
4-(Cyclohexylmethyl)benzaldehyde |
Molecular Formula |
C14H18O |
Molecular Weight |
202.29 g/mol |
IUPAC Name |
4-(cyclohexylmethyl)benzaldehyde |
InChI |
InChI=1S/C14H18O/c15-11-14-8-6-13(7-9-14)10-12-4-2-1-3-5-12/h6-9,11-12H,1-5,10H2 |
InChI Key |
DWJPCUQPCXHQAJ-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)CC2=CC=C(C=C2)C=O |
Canonical SMILES |
C1CCC(CC1)CC2=CC=C(C=C2)C=O |
synonyms |
4-(cyclohexylMethyl)benzaldehyde |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



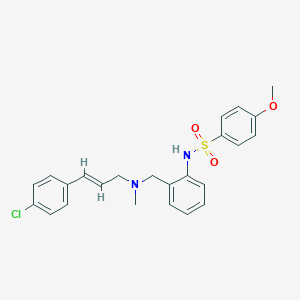
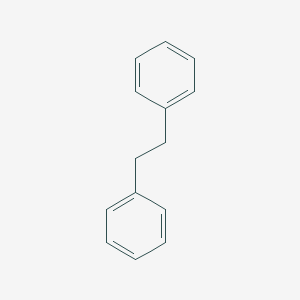
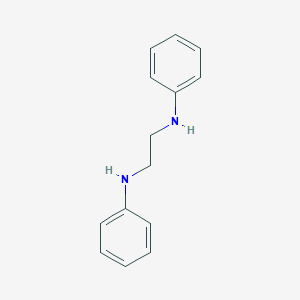
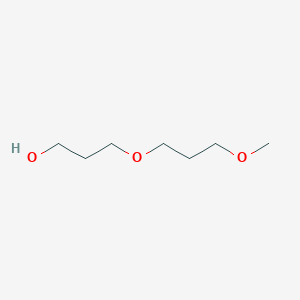
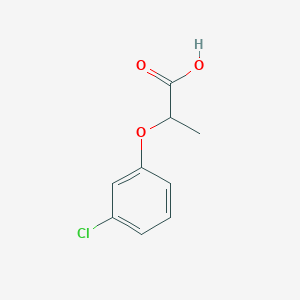
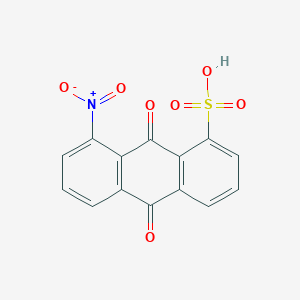
![1,6-Dioxaspiro[2.5]octane](/img/structure/B90491.png)
![2-[(1-Methyl-2-phenoxyethyl)amino]ethanol](/img/structure/B90496.png)
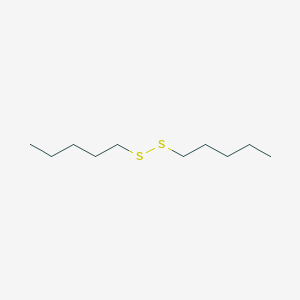
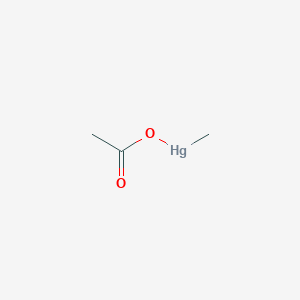
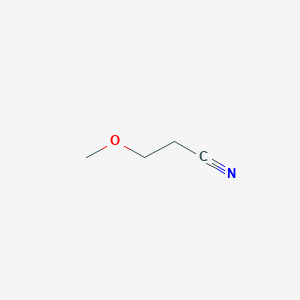
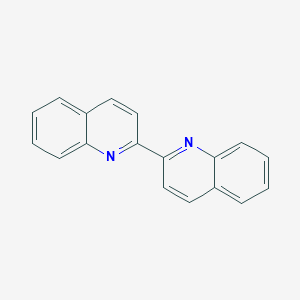
![Dibenzo[bc,ef]coronene](/img/structure/B90524.png)
